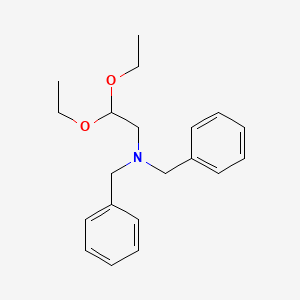

N,N-dibenzyl-2,2-diethoxyethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

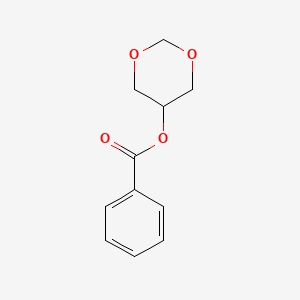

N,N-ジベンジル-2,2-ジエトキシエタンアミンは、分子式C20H27NO2のアミン である化学化合物です。具体的には、窒素原子に3つのアルキル基またはアリール基が結合しているため、第3級アミンです。化合物の構造は、2つのベンジル基と2つのエトキシ (C2H5O) 基に結合した中心の窒素原子で構成されています。

準備方法

合成ルート: N,N-ジベンジル-2,2-ジエトキシエタンアミンの合成には、2,2-ジエトキシエタンアミン N,N-ジエトキシエタンアミン ) とベンジルクロリド の反応が含まれます。この反応は求核置換反応によって進行し、アミンの窒素原子がベンジルクロリドを攻撃して、目的の化合物が生成されます。

反応条件:試薬: 2,2-ジエトキシエタンアミン、ベンジルクロリド

溶媒: 有機溶媒(例:ジクロロメタン、トルエン)

温度: 室温またはわずかに昇温

手順: ベンジルクロリドを、選択した溶媒中の2,2-ジエトキシエタンアミン溶液に滴下する。反応混合物を数時間攪拌し、生成物をろ過または抽出によって分離する。

工業的生産方法: N,N-ジベンジル-2,2-ジエトキシエタンアミンは工業規模で生産されていませんが、同様の原理を使用して合成をスケールアップすることができます。 用途が限られているため、主に研究化合物として残っています。

化学反応の分析

反応性: N,N-ジベンジル-2,2-ジエトキシエタンアミンは、さまざまな化学反応を起こす可能性があります。

酸化: 対応するN,N-ジベンジル-2,2-ジエトキシアセトアミドを生成するように酸化することができます。

還元: ベンジル基の還元により、N,N-ジベンジル-2,2-ジエトキシエチルアミンが生成される可能性があります。

置換: ベンジル基は他の官能基で置換することができます。

酸化: 過酸化水素 (HO) や過マンガン酸カリウム (KMnO) などの穏やかな酸化剤を使用します。

還元: 水素化リチウムアルミニウム (LiAlH) や水素化ホウ素ナトリウム (NaBH) などの還元剤を使用します。

置換: さまざまな求核剤(例:アミン、チオール)がベンジル基を置き換えることができます。

主要な生成物: 主要な生成物は、使用する特定の反応条件と試薬によって異なります。たとえば:

- 酸化: N,N-ジベンジル-2,2-ジエトキシアセトアミド

- 還元: N,N-ジベンジル-2,2-ジエトキシエチルアミン

4. 科学研究への応用

N,N-ジベンジル-2,2-ジエトキシエタンアミンは、そのユニークな構造のために、研究において限られた用途しか見出されていません。関心の分野には、以下が含まれます。

有機合成: より複雑な分子のビルディングブロックとして。

医薬品化学: 薬物足場としての可能性の探求。

触媒: その触媒的性質の調査。

科学的研究の応用

N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:

Organic Synthesis: As a building block for more complex molecules.

Medicinal Chemistry: Exploration of its potential as a drug scaffold.

Catalysis: Investigation of its catalytic properties.

作用機序

N,N-ジベンジル-2,2-ジエトキシエタンアミンの正確な作用機序は、ほとんど解明されていません。 その構造的特徴は、生物学的標的との潜在的な相互作用、特に神経伝達物質系または酵素活性への影響を示唆しています。

6. 類似化合物の比較

N,N-ジベンジル-2,2-ジエトキシエタンアミンは、ベンジル基とエトキシ基の組み合わせが特徴です。類似の化合物には、以下が含まれます。

- N-ベンジル-2,2-ジメトキシエタンアミン (CAS: 54879-88-8)

- N,N-ジベンジル-N,N-ジメチルメタンジアミン (CAS: 未指定)

- N-ベンジル-N-(2,2-ジエトキシエチル)-2,2-ジエトキシエタンアミン (CAS: 未指定)

類似化合物との比較

N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:

- N-Benzyl-2,2-dimethoxyethanamine (CAS: 54879-88-8)

- N,N-dibenzyl-N,N-dimethylmethanediamine (CAS: Not specified)

- N-benzyl-N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine (CAS: Not specified)

特性

分子式 |

C20H27NO2 |

|---|---|

分子量 |

313.4 g/mol |

IUPAC名 |

N,N-dibenzyl-2,2-diethoxyethanamine |

InChI |

InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |

InChIキー |

XDKNQNZNKLIMOI-UHFFFAOYSA-N |

正規SMILES |

CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

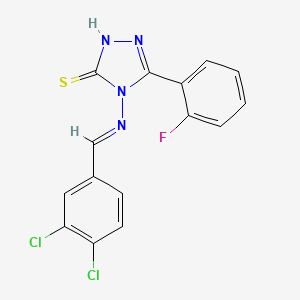

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)

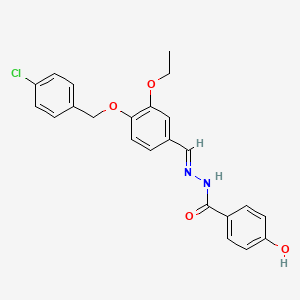

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)

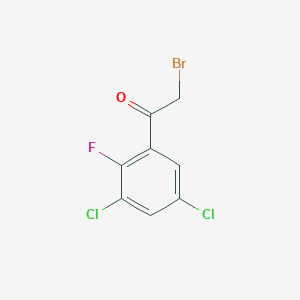

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)